![molecular formula C16H17NO2S B2837511 (E)-3-(furan-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide CAS No. 2035017-87-7](/img/structure/B2837511.png)
(E)-3-(furan-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in the laboratory for research purposes. In
Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticancer agent. Its unique structure may interact with cellular pathways, making it a candidate for targeted therapies against specific cancer types .
- Beyond its biological activities, the compound’s intricate structure poses synthetic challenges. Scientists have used innovative approaches (such as oxidative dearomatization and Diels-Alder reactions) to construct related alkaloids .
Anticancer Properties
Chemical Synthesis Strategies
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(8-7-13-5-3-11-19-13)17-16(9-1-2-10-16)14-6-4-12-20-14/h3-8,11-12H,1-2,9-10H2,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOFUKWGIAOGW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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